molecular formula C13H22O3 B1325299 7-Cyclohexyl-7-oxoheptanoic acid CAS No. 898766-74-0

7-Cyclohexyl-7-oxoheptanoic acid

Cat. No. B1325299
CAS RN: 898766-74-0
M. Wt: 226.31 g/mol
InChI Key: KPYUQMVVPZHXIK-UHFFFAOYSA-N
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Description

7-Cyclohexyl-7-oxoheptanoic acid is a chemical compound with the CAS Number: 898766-74-0 . It has a molecular weight of 226.32 and the molecular formula is C13H22O3 . It is a white solid and is used in scientific research, with applications in drug synthesis, catalysis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h11H,1-10H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 226.32 and a molecular formula of C13H22O3 . The predicted boiling point is 398.6±25.0 °C and the predicted density is 1.053±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Key Intermediates

7-Cyclohexyl-7-oxoheptanoic acid has been used in the synthesis of crucial intermediates for prostaglandin preparation. Notably, the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a key intermediate in prostaglandin synthesis, leverages methyl 7-oxoheptanoate, closely related to this compound. This synthesis demonstrates the compound's significance in the production of medically relevant compounds (Ballini & Petrini, 1984).

Monitoring and Characterization Techniques

A method for monitoring the conversion of cycloheptanone to methyl 7-oxoheptanoate, structurally related to this compound, has been developed using gas chromatography. This technique is crucial in analyzing the efficiency and purity of the synthesis process, making it a valuable tool in the chemical production of similar compounds (Wakharkar, Biswas, Borate, & Ponde, 1994).

Exploration of Oxidation Mechanisms

Research has been conducted on the oxidation of similar compounds, such as 2-methylcyclohexanone, which yields 6-oxoheptanoic acid, a compound structurally akin to this compound. Such studies provide insights into the oxidation mechanisms of cyclic ketones, which are relevant to the understanding and manipulation of this compound and its derivatives (Atlamsani, Brégeault, & Ziyad, 1993).

Implications in Natural Products and Drug Design

The structure of this compound is related to cyclohepta[b]indoles, which have been identified as a privileged structure motif in natural products and drug design. Compounds with this structure display a broad spectrum of biological activities, suggesting potential pharmaceutical applications for structurally similar compounds like this compound (Stempel & Gaich, 2016).

properties

IUPAC Name

7-cyclohexyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h11H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYUQMVVPZHXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645354
Record name 7-Cyclohexyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898766-74-0
Record name ζ-Oxocyclohexaneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyclohexyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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